2-(3-Chlorophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Description
2-(3-chlorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known as isoquinoline , belongs to the family of heterocyclic aromatic organic compounds. It is a structural isomer of quinoline. Isoquinoline and quinoline share a benzene ring fused to a pyridine ring. In a broader sense, the term “isoquinoline” encompasses various derivatives, many of which are natural plant alkaloids. One such example is papaverine . The isoquinoline ring in these compounds often originates from the aromatic amino acid tyrosine .
Synthesis Analysis
A recent study published in the Russian Journal of General Chemistry describes the synthesis of novel dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] derivatives via 1,3-dipolar cycloaddition reactions . The reaction involves the combination of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with an azomethine ylide generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . The resulting dispiro compound exhibits moderate yields and has been thoroughly characterized using techniques such as NMR, IR, HRMS, and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 2-(3-chlorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione consists of a fused benzene and pyridine ring system. The nitro group (NO2) and chlorophenyl group are attached to the isoquinoline core. The exact arrangement of atoms and bond angles can be visualized through X-ray crystallography .
Properties
IUPAC Name |
2-(3-chlorophenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O4/c19-10-3-1-4-11(9-10)20-17(22)13-6-2-5-12-15(21(24)25)8-7-14(16(12)13)18(20)23/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXXDKTNRTYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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